

Assessing the Target Selectivity of Tetrahydroindazole-Based Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 4,5,6,7-tetrahydro-1*H*-indazol-5-amine

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The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent inhibitors targeting a diverse range of proteins implicated in various diseases. A critical aspect of the development of these inhibitors is the rigorous assessment of their target selectivity, which is paramount for ensuring efficacy and minimizing off-target effects. This guide provides a comparative analysis of the target selectivity of several tetrahydroindazole-based inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro potency and selectivity of representative tetrahydroindazole-based inhibitors against their primary targets and a selection of off-targets. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant) values, are compiled from various studies to facilitate a direct comparison of their performance.

Table 1: Selectivity Profile of Tetrahydroindazole-Based Kinase Inhibitors

Inhibitor	Primary Target	IC ₅₀ / K _i (nM)	Off-Target Kinase	IC ₅₀ / K _i (nM)	Fold Selectivity	Reference
GNE-9822	ITK	0.7 (K _i)	Aurora A	462	~660	[1]
5 other kinases with >70% inhibition at 100 nM	ITK	>100	-	[1]	-	
Analog 53	CDK2/cyclin A	61.9 (IC ₅₀)	-	-	-	[2]
CDK2/cyclin A1	-	-	-	-	[2]	
CDK2/cyclin E	-	-	-	-	[2]	
CDK2/cyclin O	-	-	-	-	[2]	
Analog 59	CDK2/cyclin A	120 (IC ₅₀)	-	-	-	[2]
CDK2/cyclin A1	-	-	-	-	[2]	
CDK2/cyclin E	-	-	-	-	[2]	
CDK2/cyclin O	-	-	-	-	[2]	

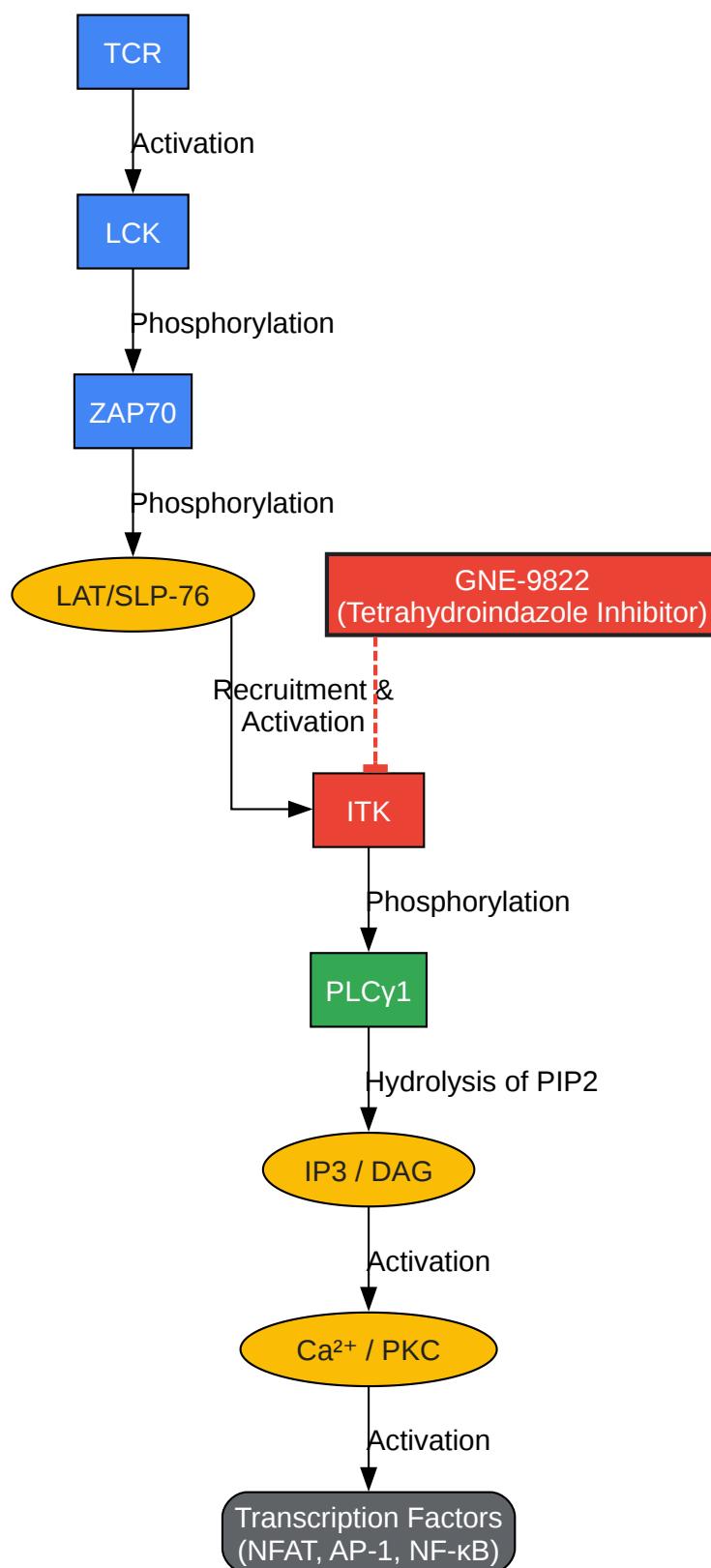
Note: A comprehensive kinase panel screening for analogs 53 and 59 was not available in the cited literature.

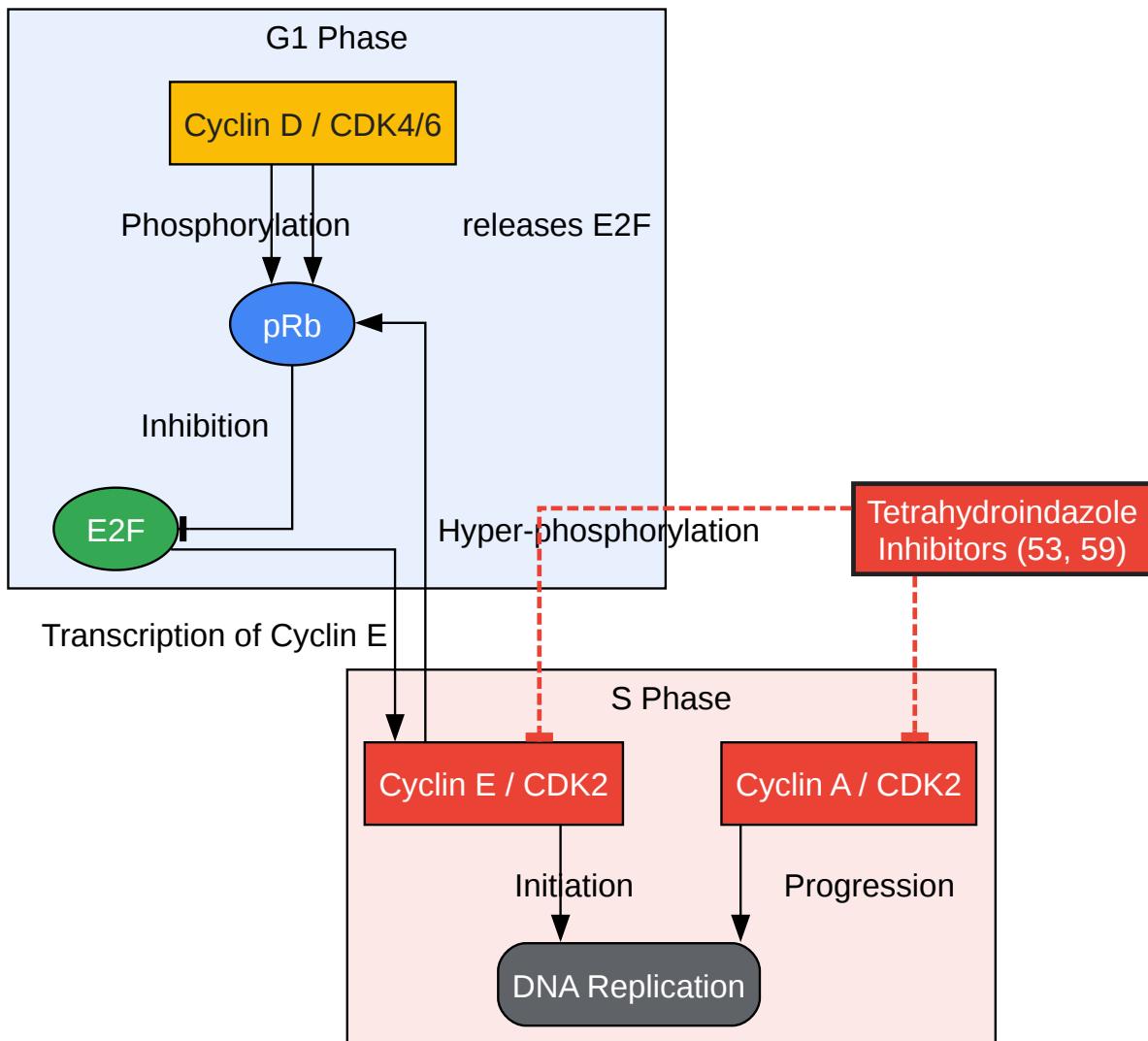
Table 2: Binding Affinity of Tetrahydroindazole-Based Sigma Receptor Ligands

Compound	Sigma-1 (K _i , nM)	Sigma-2 (K _i , nM)	Selectivity (S1/S2)	Reference
7a	1576	2193	0.72	[3]
7t	>10000	15.8	>633 (for S2)	[3]
7bf	17	>10000	>588 (for S1)	[4]

Mandatory Visualization Signaling Pathways and Experimental Workflows

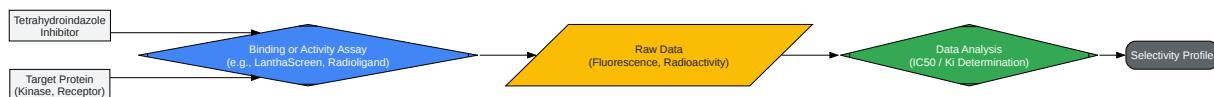
To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using the DOT language.

[Click to download full resolution via product page](#)**Figure 1:** Simplified ITK Signaling Pathway and Inhibition.



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Figure 2: CDK2 in G1/S Phase Transition and Inhibition.



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Figure 3: General Workflow for Inhibitor Selectivity Profiling.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of methodologies for key assays cited in the evaluation of tetrahydroindazole-based inhibitors.

Radioligand Binding Assay for Sigma Receptors

This assay is employed to determine the binding affinity of a compound to sigma-1 and sigma-2 receptors.^{[5][6]}

- Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.
- Materials:
 - Membrane preparations expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain or cultured cells).^[5]
 - Radioligand: e.g., --INVALID-LINK---pentazocine for sigma-1 and [³H]DTG for sigma-2.^[5]
 - Test tetrahydroindazole-based inhibitor at various concentrations.
 - Assay buffer and wash buffer.
 - Glass fiber filters.

- Scintillation counter.
- Procedure:
 - Incubate the membrane preparation with the radioligand and varying concentrations of the test inhibitor.
 - To determine non-specific binding, a high concentration of a known non-radiolabeled ligand is added to a set of control wells.
 - After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
 - The filters are washed to remove unbound radioactivity.
 - The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
 - The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the inhibitor concentration. The K_i value can then be calculated using the Cheng-Prusoff equation.[7]

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the ATP site of a kinase.[8][9]

- Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from a europium-labeled anti-tag antibody-bound kinase by a test compound. Binding of the tracer to the kinase results in a high TR-FRET signal, which is reduced in the presence of a competing inhibitor.
- Materials:
 - GST- or His-tagged kinase of interest.
 - Europium-labeled anti-GST or anti-His antibody.
 - Fluorescently labeled kinase tracer.

- Test tetrahydroindazole-based inhibitor.
- Assay buffer.
- Procedure:
 - Add the test inhibitor at various concentrations to the wells of a microplate.
 - Add a pre-mixed solution of the kinase and the europium-labeled antibody.
 - Initiate the binding reaction by adding the fluorescent tracer.
 - Incubate the plate at room temperature to allow the binding to reach equilibrium.
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the acceptor and donor fluorophores).
 - The ratio of the two emission signals is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Z'-LYTE® Kinase Assay

This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[10][11]

- Principle: The assay uses a FRET-based peptide substrate that is cleaved by a development reagent only when it is not phosphorylated. Phosphorylation by the kinase protects the substrate from cleavage, resulting in a high FRET signal.
- Materials:
 - Kinase of interest.
 - Z'-LYTE® peptide substrate.
 - ATP.
 - Test tetrahydroindazole-based inhibitor.

- Development reagent.
- Stop reagent.
- Procedure:
 - Incubate the kinase with the test inhibitor at various concentrations.
 - Initiate the kinase reaction by adding the peptide substrate and ATP.
 - After incubation, add the development reagent to cleave any non-phosphorylated substrate.
 - Stop the development reaction by adding the stop reagent.
 - Measure the fluorescence at two wavelengths to determine the FRET ratio.
 - The FRET ratio is proportional to the extent of phosphorylation and is plotted against the inhibitor concentration to calculate the IC₅₀ value.

HotSpot™ Radiometric Kinase Assay

This is a direct measure of kinase activity based on the transfer of a radiolabeled phosphate from ATP to a substrate.[12][13]

- Principle: The assay quantifies the incorporation of ³³P from [γ -³³P]ATP into a specific protein or peptide substrate by the kinase.
- Materials:
 - Kinase of interest.
 - Kinase substrate.
 - [γ -³³P]ATP.
 - Test tetrahydroindazole-based inhibitor.
 - Assay buffer.

- Filter paper (e.g., P81 phosphocellulose).
- Scintillation counter.
- Procedure:
 - Incubate the kinase, substrate, and test inhibitor at various concentrations.
 - Initiate the reaction by adding [γ -³³P]ATP.
 - After a defined incubation period, spot a portion of the reaction mixture onto filter paper.
 - Wash the filter paper extensively to remove unincorporated [γ -³³P]ATP.
 - Measure the amount of radioactivity retained on the filter paper using a scintillation counter.
 - The amount of incorporated ³³P is a direct measure of kinase activity. Plot the activity against the inhibitor concentration to determine the IC50 value.

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